molecular formula C12H7BrF3N3O B2520816 6-Bromo-N-(cyanomethyl)-N-prop-2-ynyl-2-(trifluoromethyl)pyridine-3-carboxamide CAS No. 2361795-92-6

6-Bromo-N-(cyanomethyl)-N-prop-2-ynyl-2-(trifluoromethyl)pyridine-3-carboxamide

Katalognummer B2520816
CAS-Nummer: 2361795-92-6
Molekulargewicht: 346.107
InChI-Schlüssel: ATQHBXGYUKDKSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-N-(cyanomethyl)-N-prop-2-ynyl-2-(trifluoromethyl)pyridine-3-carboxamide, also known as BPN-15606, is a novel small molecule that has recently gained attention in the scientific community for its potential therapeutic applications. BPN-15606 belongs to the family of pyridine carboxamide compounds and has been shown to have promising effects on cognitive function.

Wirkmechanismus

6-Bromo-N-(cyanomethyl)-N-prop-2-ynyl-2-(trifluoromethyl)pyridine-3-carboxamide is believed to work by modulating the activity of certain neurotransmitters in the brain, including acetylcholine and glutamate. It has been shown to enhance synaptic plasticity, which is essential for learning and memory.
Biochemical and Physiological Effects
6-Bromo-N-(cyanomethyl)-N-prop-2-ynyl-2-(trifluoromethyl)pyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects, including increasing the expression of certain proteins involved in synaptic plasticity, reducing oxidative stress, and decreasing inflammation in the brain. These effects are believed to contribute to its cognitive-enhancing properties.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 6-Bromo-N-(cyanomethyl)-N-prop-2-ynyl-2-(trifluoromethyl)pyridine-3-carboxamide is its ability to cross the blood-brain barrier, which makes it a promising candidate for the treatment of neurological disorders. However, one limitation of 6-Bromo-N-(cyanomethyl)-N-prop-2-ynyl-2-(trifluoromethyl)pyridine-3-carboxamide is its relatively short half-life, which may require frequent dosing in clinical settings.

Zukünftige Richtungen

There are several potential future directions for research on 6-Bromo-N-(cyanomethyl)-N-prop-2-ynyl-2-(trifluoromethyl)pyridine-3-carboxamide. One area of interest is the development of more potent analogs of 6-Bromo-N-(cyanomethyl)-N-prop-2-ynyl-2-(trifluoromethyl)pyridine-3-carboxamide with longer half-lives. Additionally, further studies are needed to determine the safety and efficacy of 6-Bromo-N-(cyanomethyl)-N-prop-2-ynyl-2-(trifluoromethyl)pyridine-3-carboxamide in clinical trials, as well as its potential use in combination with other drugs for the treatment of cognitive impairment. Finally, the potential use of 6-Bromo-N-(cyanomethyl)-N-prop-2-ynyl-2-(trifluoromethyl)pyridine-3-carboxamide in the treatment of other neurological disorders, such as traumatic brain injury and stroke, should be explored.

Synthesemethoden

The synthesis of 6-Bromo-N-(cyanomethyl)-N-prop-2-ynyl-2-(trifluoromethyl)pyridine-3-carboxamide involves a multi-step process that includes the reaction of 3-bromo-2-fluoropyridine with cyanomethyl propargyl ether, followed by the addition of trifluoromethyl isocyanate and the final step of amidation. This process yields 6-Bromo-N-(cyanomethyl)-N-prop-2-ynyl-2-(trifluoromethyl)pyridine-3-carboxamide as a white powder.

Wissenschaftliche Forschungsanwendungen

6-Bromo-N-(cyanomethyl)-N-prop-2-ynyl-2-(trifluoromethyl)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of cognitive impairment associated with various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. In preclinical studies, 6-Bromo-N-(cyanomethyl)-N-prop-2-ynyl-2-(trifluoromethyl)pyridine-3-carboxamide has been shown to improve cognitive function in animal models of these diseases.

Eigenschaften

IUPAC Name

6-bromo-N-(cyanomethyl)-N-prop-2-ynyl-2-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrF3N3O/c1-2-6-19(7-5-17)11(20)8-3-4-9(13)18-10(8)12(14,15)16/h1,3-4H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQHBXGYUKDKSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(CC#N)C(=O)C1=C(N=C(C=C1)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-N-(cyanomethyl)-N-prop-2-ynyl-2-(trifluoromethyl)pyridine-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.